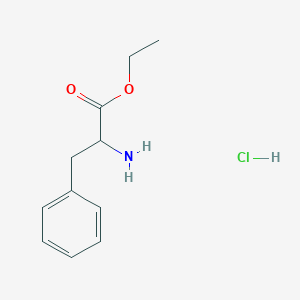

Ethyl 2-amino-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941733 | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-53-9 | |

| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-3-phenylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and characteristic analytical data.

Chemical Structure and Properties

This compound, also known as L-phenylalanine ethyl ester hydrochloride, is the ethyl ester of the amino acid L-phenylalanine, salified with hydrogen chloride. The presence of a chiral center at the alpha-carbon results in two enantiomers, with the L-form (S-configuration) being the most common.

Molecular Structure:

The structure consists of a benzyl group attached to the β-carbon of an ethyl propanoate backbone, with an amino group at the α-carbon. In the hydrochloride salt, the amino group is protonated.

Physicochemical Properties:

A summary of the key quantitative data for L-Phenylalanine ethyl ester hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 229.70 g/mol | --INVALID-LINK-- |

| CAS Number | 3182-93-2 (L-isomer) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder or needles | --INVALID-LINK-- |

| Melting Point | 154-157 °C | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol. | |

| Optical Rotation ([α]D) | +32.2° to +35.2° (c=2 in ethanol at 20°C) | --INVALID-LINK-- |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of L-phenylalanine with ethanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.[1]

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from the synthesis of the analogous methyl ester.[2]

Materials:

-

L-Phenylalanine

-

Absolute Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. This should be done under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid or viscous oil. To purify, dissolve the residue in a minimum amount of hot ethanol and precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis and Purification:

Analytical Characterization

The structure and purity of this compound are confirmed by various spectroscopic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected chemical shifts for the protons and carbons in the molecule. The data is predicted based on analogous compounds.

¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | br s | 3H | -NH₃⁺ |

| 7.30-7.45 | m | 5H | Aromatic C-H |

| ~4.3 | t | 1H | α-CH |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~3.2 | d | 2H | β-CH₂ |

| ~1.1 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (ester) |

| ~135 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127 | Aromatic CH |

| ~62 | -O-CH₂- |

| ~54 | α-CH |

| ~36 | β-CH₂ |

| ~14 | -CH₃ |

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

FT-IR Spectroscopic Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | N-H stretch (ammonium salt) |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1495, ~1455 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (ester) |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data:

| m/z | Assignment |

| 194.1 | [M+H]⁺ (of the free base) |

| 120.1 | [M-COOEt]⁺ |

| 91.1 | [Tropylium ion]⁺ |

Applications in Drug Development

This compound is a versatile building block in the synthesis of various pharmaceutical compounds. Its primary application is as a protected form of phenylalanine for peptide synthesis. It is also a precursor for the synthesis of various chiral ligands and catalysts.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Technical Guide: Physical Properties of Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. This document focuses primarily on the L-enantiomer, L-Phenylalanine ethyl ester hydrochloride, which is the most common commercially available form. Data for the D-enantiomer is also provided for comparison where available.

Chemical Identity and Structure

This compound is the hydrochloride salt of the ethyl ester of the amino acid phenylalanine. It exists as two enantiomers, the L-form and the D-form, as well as a racemic mixture.

-

IUPAC Name: ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride (L-form)

-

Synonyms: L-Phenylalanine ethyl ester hydrochloride, L-Phe-OEt·HCl, (S)-Ethyl 2-amino-3-phenylpropanoate hydrochloride[1]

-

CAS Number: 3182-93-2 (L-form)[1], 63060-94-6 (D-form)

-

Molecular Formula: C₁₁H₁₆ClNO₂[1]

-

Molecular Weight: 229.70 g/mol [1]

Quantitative Physical Properties

The following tables summarize the key physical properties of the L- and D-isomers of this compound.

Table 1: General Physical Properties

| Property | L-Isomer (CAS: 3182-93-2) | D-Isomer (CAS: 63060-94-6) |

| Appearance | White to pale cream or pale blue powder or crystalline powder. | Not specified, likely similar to L-isomer. |

| Melting Point | 150-160 °C (range) | Not specified. |

| Boiling Point | 281.3 °C at 760 mmHg (for the free base) | Not specified. |

| Optical Rotation | [α]²⁰D = -8 ± 1º (c=2 in H₂O) | Not specified. |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

Spectroscopic Data (L-Isomer)

Spectroscopic data is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the hydrochloride salt, the amine protons will be shifted downfield compared to the free base due to the protonation of the amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:

-

N-H stretching of the primary ammonium group (R-NH₃⁺) appearing as a broad band in the region of 3000-2800 cm⁻¹.

-

C=O stretching of the ester group, typically around 1735-1750 cm⁻¹.

-

C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching from the phenyl group.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid crystalline substance using a melting point apparatus.

Methodology:

-

Sample Preparation: The sample of this compound must be completely dry and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis of the Supernatant: A known volume of the clear supernatant is carefully removed and diluted.

-

Quantification: The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability and Storage

-

Stability: this compound is stable under normal temperatures and pressures.

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of the physical properties of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house testing to confirm the properties of the material in use.

References

Ethyl 2-amino-3-phenylpropanoate hydrochloride CAS number and synonyms

An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a key building block in peptide synthesis and a compound of interest for various pharmaceutical applications. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and potential applications.

Chemical Identification

This compound is the hydrochloride salt of the ethyl ester of the amino acid phenylalanine. It exists as different stereoisomers, primarily the L-form (S-enantiomer) and the D-form (R-enantiomer), which have distinct CAS numbers and properties.

| Identifier | L-Phenylalanine ethyl ester hydrochloride | D-Phenylalanine ethyl ester hydrochloride |

| CAS Number | 3182-93-2[1][2][3][4] | 63060-94-6[5][6] |

| Synonyms | L-Phe-OEt·HCl, Ethyl L-phenylalaninate hydrochloride, (S)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-Phe-OEt.HCl[1][3] | D-Phenylalanine ethyl ester HCl, (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OEt.HCl[5] |

| IUPAC Name | ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride[3] | ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride[5] |

Physicochemical Properties

The properties of this compound are summarized below. The data primarily corresponds to the more common L-enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO₂ or C₁₁H₁₅NO₂·HCl | [1][2][5][6] |

| Molecular Weight | 229.70 g/mol | [3][5][6][7] |

| Appearance | White powder or fine needle-like crystalline solid | [1][2][4] |

| Melting Point | 150-160 °C | [1] |

| Optical Rotation ([α]D²⁰) | -8 ± 1° (c=2 in H₂O) | [1] |

| Solubility | Soluble in methanol and water | [4] |

| Purity | Typically ≥98% | [1][6] |

| Storage Conditions | Store at 0-8 °C or room temperature | [1][4][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below is a relevant synthesis protocol.

Synthesis of L-Phenylalanine Ethyl Ester Hydrochloride

This protocol describes the direct esterification of L-phenylalanine using ethanol and a chlorinating agent.

Materials:

-

L-Phenylalanine

-

Ethanol (EtOH)

-

Trimethylsilyl chloride (TMSCl)

-

Ethyl acetate (EtOAc) - for workup

Procedure:

-

Suspend L-Phenylalanine (e.g., 5 g, 30 mmol) in ethanol (30 mL).[4]

-

Add Trimethylsilyl chloride (TMSCl) (e.g., 6.915 mL, 54 mmol) to the suspension at room temperature.[4]

-

Fit the reaction vessel with a reflux condenser and heat the mixture to 80°C.[4]

-

Allow the reaction to stir overnight at this temperature.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Concentrate the reaction mixture under reduced pressure to obtain a residue.[4]

-

The resulting residue can be taken up in a solvent like ethyl acetate for further purification if necessary.[4]

Below is a workflow diagram illustrating this synthesis process.

Caption: Synthesis workflow for L-Phenylalanine Ethyl Ester Hydrochloride.

Applications in Drug Development and Research

This compound serves as a valuable building block in several areas:

-

Peptide Synthesis: As a derivative of the amino acid phenylalanine, it is a crucial starting material for the synthesis of peptides and proteins. Its ester group provides a convenient handle for peptide coupling reactions.[1]

-

Pharmaceutical Synthesis: It acts as a precursor in the creation of various pharmaceutical compounds. Due to its relationship with phenylalanine, an essential amino acid involved in neurotransmitter production, it is particularly useful in developing drugs that target neurological disorders.[1]

-

Nutritional Supplements: The compound is explored for its potential inclusion in dietary supplements aimed at enhancing mood and supporting cognitive function.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It may cause skin, eye, and respiratory tract irritation.[2] It is advisable to handle the compound in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. The material is generally stable under normal temperatures and pressures.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Phenylalanine ethyl ester hydrochloride(3182-93-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Ethyl L-phenylalaninate hydrochloride | C11H16ClNO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride specifications and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, purity, and analytical methodologies for (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride (CAS No: 63060-94-6), a key chiral building block in pharmaceutical synthesis.

Core Specifications

(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride is a derivative of the amino acid D-phenylalanine. Its high purity and defined stereochemistry are critical for its application in the synthesis of active pharmaceutical ingredients (APIs). The quality of this raw material can significantly impact the efficacy and safety of the final drug product.

Chemical and Physical Properties

The fundamental properties of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride are summarized in the table below. These specifications are compiled from various commercial suppliers and chemical databases.

| Property | Specification |

| Chemical Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 153-154 °C |

| Solubility | Soluble in water and methanol |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |

Purity and Quality Attributes

Purity is a critical parameter for this chiral building block. The following table outlines the typical purity specifications and other quality attributes. These are generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Typical Specification | Method of Analysis |

| Assay (Purity) | ≥ 98% | HPLC |

| Enantiomeric Purity | ≥ 99% (R)-enantiomer | Chiral HPLC |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |

| Specific Optical Rotation | To be reported (specific to batch) | Polarimetry |

| Residual Solvents | To be reported (as per ICH guidelines) | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Analytical Methodologies

Accurate and precise analytical methods are essential for verifying the quality of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. Below are representative experimental protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the chemical purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Enantiomeric Purity by Chiral HPLC

This method is crucial for confirming the stereochemical identity and purity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as one from the Chiralpak® series (e.g., Chiralpak AD-H, 4.6 mm x 250 mm).

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).

-

Procedure: Prepare a sample solution of approximately 5-10 mg/mL. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for the quality control of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride and its role in the drug development process.

Caption: Quality Control Workflow for (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.

Caption: Role of the Chiral Building Block in the Drug Development Pipeline.

Ethyl 2-amino-3-phenylpropanoate Hydrochloride: A Versatile Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the essential amino acid L-phenylalanine, has emerged as a critical chiral building block in the asymmetric synthesis of a wide array of pharmaceutical compounds. Its inherent chirality, coupled with the reactivity of its amino and ester functional groups, makes it a valuable precursor for the construction of complex molecular architectures with high stereoselectivity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for the L-enantiomer, which is the most commonly utilized form.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.70 g/mol | [1][2] |

| CAS Number | 20529-91-3 (for (R)-enantiomer) | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and alcohols | |

| Optical Rotation | Specific rotation value depends on the enantiomer and conditions |

The Role of Chirality in Drug Development

Chirality is a fundamental property of many biological molecules, and the therapeutic activity of a drug is often dependent on its specific three-dimensional arrangement. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. While one enantiomer of a drug may elicit the desired therapeutic effect, the other may be inactive or even cause harmful side effects. Therefore, the ability to synthesize enantiomerically pure drugs is of paramount importance in the pharmaceutical industry.

This compound serves as a chiral auxiliary, a temporary chiral component that directs the stereochemical outcome of a reaction.[1][3] By incorporating this building block, chemists can control the formation of new stereocenters, leading to the desired enantiomer of the target molecule.[1][3]

Applications in Drug Development

The versatility of this compound as a chiral building block is evident in its application across various therapeutic areas.

Peptide Synthesis

Peptides and peptidomimetics are a significant class of therapeutic agents. This compound is a readily available and cost-effective starting material for the synthesis of peptides containing the phenylalanine residue.[4][5] The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with the amino group of another amino acid to form a peptide bond. The amino group of the phenylalanine derivative is typically protected during the coupling reaction to prevent self-polymerization.

Synthesis of Diketopiperazines

Diketopiperazines are cyclic dipeptides that exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[6][7][8] Phenylalanine derivatives, such as this compound, are common precursors in the synthesis of these important heterocyclic compounds.[4][5] The synthesis typically involves the coupling of two amino acid derivatives followed by an intramolecular cyclization to form the diketopiperazine ring.

Antiviral Agents

This compound and its derivatives have been utilized in the synthesis and modification of antiviral drugs. For instance, L-phenylalanine has been incorporated into the structure of oseltamivir (Tamiflu®) to create novel carboxamide derivatives with potential anti-influenza activity.[9] Furthermore, phenylalanine derivatives are key components in the synthesis of HIV protease inhibitors, a critical class of antiretroviral drugs used in the treatment of HIV/AIDS.[10][11]

Experimental Protocols

The following section provides a general, illustrative experimental protocol for the synthesis of a dipeptide using L-Phenylalanine ethyl ester hydrochloride. This protocol is adapted from established methods and should be optimized for specific applications.

Synthesis of N-Boc-L-Phenylalanyl-Glycine Ethyl Ester

Materials:

-

L-Phenylalanine ethyl ester hydrochloride

-

Glycine ethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

N-Protection of L-Phenylalanine Ethyl Ester:

-

Dissolve L-Phenylalanine ethyl ester hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir for 10 minutes at 0 °C.

-

Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-Phenylalanine ethyl ester.

-

-

Saponification of N-Boc-L-Phenylalanine Ethyl Ester:

-

Dissolve the N-Boc-L-Phenylalanine ethyl ester in a mixture of methanol and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-L-Phenylalanine.

-

-

Peptide Coupling:

-

Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in DCM and cool to 0 °C.

-

Add DCC (1.1 eq) and stir for 30 minutes.

-

In a separate flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq).

-

Add the glycine ethyl ester solution to the activated N-Boc-L-Phenylalanine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-L-Phenylalanyl-Glycine Ethyl Ester.

-

Quantitative Data from a Representative Synthesis:

| Step | Product | Yield (%) | Purity (by HPLC) | Enantiomeric Excess (ee %) |

| 1 | N-Boc-L-Phenylalanine ethyl ester | 95 | >98% | >99% |

| 2 | N-Boc-L-Phenylalanine | 92 | >99% | >99% |

| 3 | N-Boc-L-Phenylalanyl-Glycine Ethyl Ester | 85 | >97% | >99% |

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its ready availability, inherent chirality, and versatile reactivity make it an invaluable tool for the enantioselective synthesis of a diverse range of biologically active molecules, from peptides to complex heterocyclic compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of this and similar chiral building blocks in streamlining drug discovery and development will undoubtedly increase. The detailed understanding of its properties and the development of robust synthetic protocols are crucial for harnessing its full potential in the creation of novel and effective medicines.

References

- 1. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 2. Cyclic peptides. XIII. Asymmetric synthesis of aromatic L-alpha-amino acids through hydrogenation of cyclic dehydrodipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scispace.com [scispace.com]

- 5. medkoo.com [medkoo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Versatility of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Medicinal Chemistry: A Technical Guide

Introduction

Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the essential amino acid phenylalanine, serves as a crucial chiral building block in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary amine, an ethyl ester, and a benzyl side chain, provide multiple points for chemical modification, making it a valuable precursor for the development of novel therapeutic agents. This technical guide explores the significant applications of this compound in medicinal chemistry, with a focus on its role in the generation of antiviral, neuroprotective, and analgesic agents. We will delve into the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of the derived compounds.

Chemical Properties and Synonyms

This compound is commercially available, most commonly as the D-enantiomer, also known as D-Phenylalanine ethyl ester hydrochloride. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63060-94-6 ((R)-enantiomer) | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.70 g/mol | |

| Melting Point | 153-154 °C | |

| Appearance | White to pale cream powder or crystals | |

| Synonyms | D-Phenylalanine ethyl ester hydrochloride, (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OEt HCl |

Applications in Antiviral Drug Development

One of the most promising applications of this compound is in the synthesis of novel antiviral agents. A notable example is its use in the creation of silybin derivatives with potent activity against the influenza A virus.

Synthesis of 23-(S)-2-amino-3-phenylpropanoyl-silybin

A key derivative, 23-(S)-2-amino-3-phenylpropanoyl-silybin, has been identified as a promising inhibitor of influenza A virus infection.[1][2] The synthesis involves the coupling of silybin with the amino acid derivative.

Experimental Protocol: Synthesis of 23-(S)-2-amino-3-phenylpropanoyl-silybin

A detailed experimental protocol for a similar synthesis of silybin dimers can be found in the literature, which involves lipase-catalyzed acylation. For the synthesis of the title compound, a typical procedure would involve:

-

Protection of the amino group: The amino group of this compound is first protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Activation of the carboxylic acid: The carboxylic acid of the protected amino acid is activated, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Esterification with silybin: The activated amino acid is then reacted with silybin. The 23-hydroxyl group of silybin is the target for this esterification.

-

Deprotection: The protecting group on the amino acid is removed to yield the final product.

Antiviral Activity and Mechanism of Action

23-(S)-2-amino-3-phenylpropanoyl-silybin has demonstrated significant antiviral activity against influenza A virus both in vitro and in vivo.[1][2] Studies have shown that this compound can significantly reduce virus replication and mortality in infected mice.[1]

The proposed mechanism of action involves the inhibition of autophagy, a cellular process that some viruses exploit for their replication. Specifically, the compound has been shown to inhibit the formation of the Atg12-Atg5/Atg16 heterotrimer, a crucial complex in the autophagy pathway.[1][2] This inhibition disrupts the viral life cycle. Furthermore, the silybin derivative has been observed to modulate signaling pathways, including the ERK/p38 MAPK and IKK pathways, which are involved in the cellular response to viral infection.[1][2]

The antiviral activity of silybin and its derivatives extends to other viruses as well, including Hepatitis C virus (HCV), where it has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the NS5B protein.[3]

Quantitative Data on Antiviral Activity

| Compound | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Silybin A | Hepatitis C Virus (HCV) | RdRp activity inhibition | 75-100 µM (IC₅₀) | |

| Silybin B | Hepatitis C Virus (HCV) | RdRp activity inhibition | 75-100 µM (IC₅₀) | |

| 23-(S)-2-amino-3-phenylpropanoyl-silybin | Influenza A Virus (in vivo) | Reduction in virus titer | Significant reduction at 25 mg/kg/day | [1] |

Signaling Pathway of Autophagy Inhibition by a Silybin Derivative

Caption: Mechanism of antiviral action of 23-(S)-2-amino-3-phenylpropanoyl-silybin.

Role in the Development of Neuroprotective and Analgesic Agents

This compound is also explored as a scaffold for the development of agents targeting the central nervous system, including neuroprotective and analgesic drugs.

Neuroprotective Applications

Research suggests that D-Phenylalanine ethyl ester hydrochloride may have neuroprotective properties, making it a candidate for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. While specific drugs derived from this compound are not yet in widespread clinical use for these indications, its ability to serve as a precursor for various peptide and non-peptide structures makes it an attractive starting point for medicinal chemists.

Analgesic Properties

The potential analgesic effects of compounds derived from this compound are also under investigation. The structural similarity to phenylalanine, a precursor to several neurotransmitters, suggests that its derivatives could modulate pain pathways.

Experimental Protocol: Evaluation of Analgesic Activity (General)

A common method to assess the analgesic potential of a novel compound is the tail-flick test in rodents:

-

Animal model: Rats or mice are used.

-

Compound administration: The test compound is administered, typically via intraperitoneal injection or oral gavage, at various doses. A control group receives a vehicle.

-

Nociceptive stimulus: A radiant heat source is focused on the animal's tail.

-

Measurement: The latency, or time it takes for the animal to flick its tail away from the heat source, is recorded.

-

Data analysis: An increase in tail-flick latency compared to the control group indicates an analgesic effect.

Utility in Peptide Synthesis

As an amino acid ester, this compound is a fundamental building block in peptide synthesis. The ethyl ester protects the C-terminus, while the amine at the N-terminus is available for coupling with the activated carboxyl group of another amino acid.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for solid-phase peptide synthesis.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of antiviral agents, particularly against influenza and hepatitis C viruses, highlights its potential in addressing significant global health challenges. Furthermore, its utility as a precursor for neuroprotective and analgesic compounds, as well as its foundational role in peptide synthesis, underscores its broad importance in drug discovery and development. Future research will likely continue to uncover new therapeutic applications for derivatives of this fundamental chiral molecule.

References

- 1. Identification of 23-(S)-2-Amino-3-Phenylpropanoyl-Silybin as an Antiviral Agent for Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 23-(s)-2-amino-3-phenylpropanoyl-silybin as an antiviral agent for influenza A virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic Expression of HCV RNA-dependent RNA Polymerase Triggers Innate Immune Signaling and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Peptides Utilizing Ethyl 2-amino-3-phenylpropanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the methodologies for synthesizing novel peptides using Ethyl 2-amino-3-phenylpropanoate hydrochloride (L-Phenylalanine ethyl ester hydrochloride) as a foundational building block. It covers core concepts of peptide chemistry, detailed experimental protocols for solution-phase synthesis, and strategies for creating complex peptide analogues. The guide emphasizes practical application, with quantitative data presented in structured tables and key processes visualized through workflow diagrams, aiming to equip researchers in drug discovery and development with the necessary knowledge for effective peptide synthesis.

Introduction to Peptide Synthesis

Peptides, short chains of amino acids linked by amide (peptide) bonds, are of immense interest in medicine and biotechnology due to their high specificity, potency, and low toxicity.[1] this compound is a readily available and versatile starting material, serving as the C-terminal residue in a growing peptide chain. Its ester group protects the C-terminus carboxylic acid, while the hydrochloride salt ensures stability. The synthesis process fundamentally involves two key steps: the activation of a carboxylic acid group on one amino acid and its subsequent coupling with the free amino group of another.[2]

This guide focuses on the practical aspects of utilizing this specific phenylalanine derivative in both foundational and advanced peptide synthesis, primarily through solution-phase strategies which are highly amenable to this starting material.

Core Concepts and Reagents

Successful peptide synthesis hinges on the precise management of protecting groups and the efficient formation of amide bonds.

-

Nα-Protection: The N-terminus of the incoming amino acid must be protected to prevent self-polymerization. Common protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[3][4]

-

Amine Neutralization: Since the starting material is a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic organic base. N-Methylmorpholine (NMM) or Triethylamine (TEA) are commonly used for this purpose.[5]

-

Carboxyl Group Activation: The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example | Name | Key Features & Considerations |

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Highly effective and inexpensive. Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents and can be removed by filtration.[2][5] |

| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Forms a water-soluble urea byproduct, simplifying workup, especially in aqueous media. Often used for conjugating peptides to proteins.[2] | |

| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Excellent solubility and coupling efficiency. Converts carboxyl groups to HOBt esters, reducing racemization.[2] |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very common and efficient coupling reagent used in solid-phase synthesis, often in combination with an additive like HOBt.[6] |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU, widely used for rapid and efficient couplings.[7] |

-

Additives: To suppress racemization and improve reaction rates, coupling reactions involving carbodiimides are almost always performed with additives like Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HOSu).[2][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a dipeptide using this compound.

General Workflow for Solution-Phase Dipeptide Synthesis

The overall process involves the neutralization of the amine salt, followed by the coupling reaction with an N-protected amino acid.

Caption: Workflow for DCC/HOBt mediated solution-phase dipeptide synthesis.

Protocol: Synthesis of Boc-Ala-Phe-OEt Dipeptide

This protocol details the coupling of N-Boc-Alanine with L-Phenylalanine ethyl ester hydrochloride.

Materials:

-

N-Boc-Alanine (1 equivalent)

-

This compound (H-Phe-OEt·HCl) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Hydroxybenzotriazole (HOBt) (1 equivalent)

-

N-Methylmorpholine (NMM) (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous MgSO₄

Procedure:

-

Dissolve Boc-Ala-OH (1 eq.), H-Phe-OEt·HCl (1 eq.), and HOBt (1 eq.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice-water bath.

-

Add NMM (1 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt. Stir for 15 minutes.

-

In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0°C.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[5]

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU solid and wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate.

-

Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by flash chromatography on silica gel if necessary.

Peptide Chain Elongation and Deprotection

To synthesize longer peptides, the protecting groups must be selectively removed. The cycle involves N-terminal deprotection, neutralization, and coupling with the next amino acid.

Caption: The peptide elongation cycle in solution-phase synthesis.

N-terminal Boc Deprotection Protocol:

-

Dissolve the Boc-protected peptide in a solution of 50% Trifluoroacetic Acid (TFA) in DCM.

-

Stir at room temperature for 30 minutes.

-

Evaporate the solvent under reduced pressure to yield the peptide-TFA salt.[5]

-

The resulting salt can be carried forward to the next coupling step after neutralization.

C-terminal Ethyl Ester Saponification Protocol:

-

Dissolve the peptide ester in a mixture of methanol and water.

-

Add 1N NaOH (1.1 equivalents) and stir, monitoring the reaction by TLC.

-

Once complete, carefully neutralize the mixture to pH ~7 with 1N HCl.

-

Evaporate the methanol and purify the resulting peptide with a free C-terminal acid, typically by recrystallization or RP-HPLC.[5]

Quantitative Data Summary

The efficiency of peptide synthesis is primarily assessed by reaction yield and product purity. The following table provides representative data for dipeptide synthesis.

Table 2: Representative Yields for Dipeptide Synthesis (Boc-AA-Phe-OEt)

| N-Protected Amino Acid (Boc-AA-OH) | Coupling Method | Base | Typical Yield | Reference |

| Boc-L-Alanine | DCC / HOBt | NMM | 85-95% | General Literature |

| Boc-L-Isoleucine | DCC / HOBt | NMM | ~90% | [5] |

| Boc-L-trans-4-hydroxyproline | DCC | TEA | 77% | [8] |

| Boc-L-Phenylalanine | TBTU / HOBt | DIPEA | >90% | [7] |

Application in Drug Development: A Hypothetical Pathway

Novel peptides derived from phenylalanine are often designed to interact with specific biological targets. For instance, a synthesized tripeptide containing phenylalanine might be developed as a competitive inhibitor for a protein kinase involved in a disease-related signaling pathway.

Caption: Inhibition of a generic kinase cascade by a novel peptide.

The ability to rapidly synthesize analogues by varying the amino acid sequence allows for the optimization of binding affinity and pharmacokinetic properties, a core activity in drug development. The incorporation of unusual or N-methylated amino acids can further enhance stability against proteolysis and improve cell permeability.[7][9]

Conclusion

This compound is an exceptionally useful and cost-effective starting material for the synthesis of novel peptides. Through well-established solution-phase protocols employing modern coupling reagents, a diverse array of dipeptides, tripeptides, and more complex structures can be efficiently constructed. This guide provides the foundational protocols and conceptual framework necessary for researchers to leverage this building block in the design and synthesis of peptides for therapeutic and research applications. Mastery of these techniques enables the systematic exploration of peptide structure-activity relationships, accelerating the journey from chemical synthesis to biological validation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. bachem.com [bachem.com]

- 3. youtube.com [youtube.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. brieflands.com [brieflands.com]

- 8. scispace.com [scispace.com]

- 9. asianpubs.org [asianpubs.org]

The Role of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Asymmetric Synthesis: A Technical Guide

Introduction

Ethyl 2-amino-3-phenylpropanoate hydrochloride, the ethyl ester hydrochloride salt of the naturally occurring amino acid L-phenylalanine, is a versatile and economically significant chiral building block in asymmetric synthesis. Its inherent chirality, derived from the chiral pool, provides a valuable starting point for the stereocontrolled synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide explores the pivotal role of this compound in various asymmetric transformations, providing detailed experimental protocols and summarizing key quantitative data for researchers, scientists, and drug development professionals.

The utility of this compound in asymmetric synthesis stems from its readily available, enantiomerically pure form and the presence of two distinct functional groups—the primary amine and the ethyl ester. These functionalities can be selectively manipulated or used to direct the formation of new stereogenic centers with a high degree of stereochemical control. This guide will delve into its application in the synthesis of key chiral structures such as β-lactams and oxazolines, highlighting its function as a chiral template and precursor.

Asymmetric Synthesis of β-Lactams

The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams from chiral precursors is a well-established strategy to access enantiomerically pure therapeutic agents. Ethyl L-phenylalaninate hydrochloride serves as an excellent chiral starting material for the stereoselective construction of the azetidin-2-one ring system via the Staudinger cycloaddition reaction.

General Workflow for β-Lactam Synthesis

The overall strategy involves the formation of a chiral imine from ethyl L-phenylalaninate, followed by a [2+2] cycloaddition with a ketene. The stereochemistry of the final β-lactam is directed by the chiral center of the phenylalanine derivative.

Caption: General workflow for the asymmetric synthesis of β-lactams.

Experimental Protocol: Synthesis of a Chiral Monocyclic β-Lactam

This protocol is adapted from established methodologies for the synthesis of β-lactams from amino acid esters.

-

Imine Formation:

-

To a solution of Ethyl L-phenylalaninate hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.1 eq) at 0 °C and stir for 15 minutes.

-

Add the desired aldehyde (e.g., cinnamaldehyde, 1.0 eq) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

-

-

[2+2] Staudinger Cycloaddition:

-

Dissolve the crude chiral imine in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add a solution of a ketene precursor (e.g., phthalimidoacetyl chloride, 1.2 eq) in CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral monocyclic β-lactam.

-

| Starting Materials | Product | Diastereomeric Ratio | Yield (%) |

| Ethyl L-phenylalaninate HCl, Cinnamaldehyde | Monocyclic β-lactam | >99:1 | 70-85 |

| Ethyl L-phenylalaninate HCl, Benzaldehyde | Monocyclic β-lactam | >98:2 | 65-80 |

| Ethyl L-phenylalaninate HCl, 4-Methoxybenzaldehyde | Monocyclic β-lactam | >99:1 | 72-88 |

| Table 1: Representative quantitative data for the asymmetric synthesis of β-lactams. Data is estimated based on typical yields and selectivities for similar reactions reported in the literature. |

Synthesis of Chiral Oxazolines

Chiral oxazolines are a privileged class of ligands for asymmetric catalysis and also serve as valuable chiral auxiliaries and intermediates in organic synthesis. Ethyl L-phenylalaninate hydrochloride can be readily converted to the corresponding amino alcohol, which is a key precursor for the synthesis of chiral oxazolines.

General Workflow for Chiral Oxazoline Synthesis

The synthesis begins with the reduction of the ester functionality of ethyl L-phenylalaninate to the corresponding alcohol, followed by cyclization with a suitable reagent to form the oxazoline ring.

Caption: General workflow for the synthesis of chiral oxazolines.

Experimental Protocol: Synthesis of a Chiral 4-benzyl-2-phenyloxazoline

This protocol outlines a representative procedure for the synthesis of chiral oxazolines from amino alcohols derived from ethyl L-phenylalaninate.

-

Reduction of Ethyl L-phenylalaninate:

-

Suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and slowly add a solution of ethyl L-phenylalaninate hydrochloride (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral amino alcohol, which can be used directly in the next step.

-

-

Oxazoline Ring Formation:

-

To a mixture of the crude amino alcohol and a nitrile (e.g., benzonitrile, 1.1 eq), add a catalytic amount of zinc chloride (ZnCl₂) (0.1 eq).

-

Heat the mixture under microwave irradiation at a specified temperature and time, or alternatively, heat under conventional reflux conditions.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired chiral oxazoline.

-

| Precursor Amino Alcohol | Nitrile Reagent | Product | Enantiomeric Excess (ee%) | Yield (%) |

| (S)-2-amino-3-phenylpropan-1-ol | Benzonitrile | (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole | >99% | 80-95 |

| (S)-2-amino-3-phenylpropan-1-ol | Acetonitrile | (S)-4-benzyl-2-methyl-4,5-dihydrooxazole | >99% | 75-90 |

| (S)-2-amino-3-phenylpropan-1-ol | 4-Methoxybenzonitrile | (S)-4-benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole | >99% | 82-96 |

| Table 2: Representative quantitative data for the synthesis of chiral oxazolines. The enantiomeric excess is expected to be high as the chirality is transferred from the starting material. |

Conclusion

This compound stands as a cornerstone of the chiral pool, offering a reliable and efficient entry point for the asymmetric synthesis of a multitude of valuable chiral molecules. Its application in the stereoselective synthesis of β-lactams and chiral oxazolines, as detailed in this guide, showcases its power as a chiral building block. The straightforward transformations and the high degree of stereocontrol achievable make it an indispensable tool for chemists in both academic and industrial research. The protocols and data presented herein provide a solid foundation for the design and execution of novel synthetic routes leveraging the inherent chirality of this readily available amino acid derivative. Further exploration of its utility in multicomponent reactions and cascade sequences is anticipated to unlock even greater potential in the field of asymmetric synthesis.

The Cornerstone of Innovation: A Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-3-phenylpropanoate hydrochloride, a chiral building block derived from the essential amino acid L-phenylalanine, serves as a critical starting material in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary amine, an ethyl ester, and a benzyl side chain, provide a versatile scaffold for the development of novel therapeutics targeting a range of diseases, from bacterial infections to cancer. This technical guide delves into the synthesis of this pivotal compound and explores its application in the creation of potent diketopiperazine and β-lactam derivatives, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water and ethanol |

| IUPAC Name | ethyl (2S)-2-amino-3-phenylpropanoate hydrochloride |

| CAS Number | 20529-91-3 |

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of this compound is readily achieved through the Fischer esterification of L-phenylalanine. This acid-catalyzed reaction involves the treatment of the amino acid with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride gas or thionyl chloride.[1][2]

Materials:

-

L-phenylalanine

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or dry hydrogen chloride gas

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-phenylalanine (1.0 g) in absolute ethanol (5 mL).[2]

-

Cool the suspension in an ice bath and slowly add thionyl chloride (0.5 mL) dropwise with continuous stirring.[2] Alternatively, bubble dry hydrogen chloride gas through the ethanolic suspension.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 45 minutes. The mixture should become a clear, homogeneous solution.[2]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

To induce precipitation of the product, place the flask in an ice-water bath and add diethyl ether (25 mL).[2]

-

Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.[2]

-

Dry the product, this compound, under vacuum to remove any residual solvent.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of L-phenylalanine.

Application in the Synthesis of Bioactive Diketopiperazines

Diketopiperazines (DKPs) are a class of cyclic dipeptides known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3] this compound is a valuable precursor for the synthesis of phenylalanine-containing DKPs.

Anticancer Activity of Phenylalanine-Containing Diketopiperazines

Several studies have demonstrated the potential of phenylalanine-containing DKPs as anticancer agents.[4][5][6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins.[7] A summary of the reported anticancer activities of representative phenylalanine-containing DKPs is provided in Table 2.

Table 2: Anticancer Activity of Phenylalanine-Containing Diketopiperazines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cyclo(L-Phe-L-Pro) | Human glioma U87-MG | 5.8 | [8] |

| Cyclo(L-Phe-L-Pro) | Human glioma U251 | 18.6 | [8] |

| Phenylahistin | Lung carcinoma | - | [7] |

| Compound 11 | A549 (Lung) | 1.2 | [6] |

| Compound 11 | HeLa (Cervical) | 0.7 | [6] |

Experimental Protocol: Synthesis of Cyclo(L-Phe-L-Pro)

A common strategy for synthesizing DKPs involves the coupling of two amino acid esters followed by intramolecular cyclization. The following protocol describes the synthesis of cyclo(L-Phe-L-Pro) from ethyl L-phenylalaninate hydrochloride and a protected proline derivative.[9]

Materials:

-

Ethyl L-phenylalaninate hydrochloride

-

N-protected L-proline (e.g., Boc-L-Proline)

-

Coupling agent (e.g., DCC, HOBt)

-

Base (e.g., Triethylamine)

-

Organic solvent (e.g., Dichloromethane)

-

Deprotecting agent (e.g., Trifluoroacetic acid for Boc group)

-

Reflux apparatus

-

Chromatography equipment for purification

Procedure:

-

Dipeptide Formation:

-

Dissolve the N-protected L-proline (1 equivalent) and ethyl L-phenylalaninate hydrochloride (1 equivalent) in dichloromethane.

-

Add a base, such as triethylamine, to neutralize the hydrochloride salt.

-

Add the coupling agent (e.g., DCC and HOBt) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated by-products and concentrate the filtrate.

-

-

Deprotection:

-

Dissolve the protected dipeptide in a suitable solvent and treat with the appropriate deprotecting agent (e.g., TFA for a Boc group) to remove the N-terminal protecting group.

-

Neutralize the resulting amine salt.

-

-

Cyclization:

-

Dissolve the deprotected dipeptide ester in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the solution to reflux to promote intramolecular cyclization and the formation of the diketopiperazine ring.

-

Monitor the reaction by TLC.

-

-

Purification:

-

After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure cyclo(L-Phe-L-Pro).

-

Signaling Pathway: Bcl-2 Mediated Apoptosis

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[10][11][12][13] Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Certain anticancer compounds, including some diketopiperazines, can disrupt this interaction, leading to the activation of caspases and subsequent cell death.

Diagram 2: Bcl-2 Signaling Pathway in Apoptosis

References

- 1. scielo.br [scielo.br]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bcl-2 Pathway | GeneTex [genetex.com]

- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Ethyl 2-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and their derivatives into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Ethyl 2-amino-3-phenylpropanoate, a phenylalanine derivative with a C-terminal ethyl ester, can be utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a stable ester functionality at a specific position within a peptide chain. This modification can influence the peptide's hydrophobicity, membrane permeability, and enzymatic stability. As this amino acid derivative is commonly supplied as a hydrochloride salt, its use in SPPS requires specific considerations, primarily the in situ neutralization of the amine for efficient coupling.

This document provides a detailed protocol for the coupling of Ethyl 2-amino-3-phenylpropanoate hydrochloride in Fmoc-based SPPS. It includes recommended reagents, reaction conditions, and a discussion of potential side reactions.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table summarizes typical quantitative parameters for the coupling of similar amino acid derivatives in Fmoc-SPPS. These values can be used as a benchmark for optimization.

| Parameter | Typical Value | Notes |

| Coupling Reagents | HBTU/HOBt or HATU | These are commonly used and efficient coupling reagents. |

| Base for Neutralization | N,N-Diisopropylethylamine (DIEA) | 2-4 equivalents relative to the amino acid hydrochloride are typically used. |

| Amino Acid Equivalents | 3-5 equivalents | Relative to the resin loading capacity. |

| Coupling Time | 1-2 hours | Can be monitored using a Kaiser test. |

| Expected Coupling Yield | >95% | Highly dependent on the peptide sequence and reaction conditions. |

| Crude Peptide Purity | >80% | Dependent on the overall synthesis efficiency and length of the peptide. |

Experimental Protocols

This protocol outlines the manual coupling of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Additive: HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Kaiser test kit

Protocol

1. Resin Swelling and Fmoc Deprotection

-

Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30 minutes.

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

2. Activation and Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 2 mL of DMF.

-

Add DIEA (6 equivalents, 0.6 mmol) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid. The solution should be vortexed for 1-2 minutes. This is a critical in situ neutralization step necessary for efficient coupling.[1][2][3][4]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

3. Washing

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Mandatory Visualization

Caption: Workflow for the coupling of this compound in SPPS.

Discussion of Potential Side Reactions

When coupling amino acid esters, it is important to be aware of potential side reactions:

-

Ester Hydrolysis: The ethyl ester is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF). However, prolonged exposure or the use of stronger bases could potentially lead to partial hydrolysis of the ester to the corresponding carboxylic acid.

-

Transesterification: If alcohols are present in the reaction mixture (e.g., as scavengers during cleavage), there is a possibility of transesterification, although this is more relevant during the final cleavage step rather than the coupling itself.[5]

-

Diketopiperazine Formation: When coupling the second amino acid of a sequence, there is a risk of the N-terminal amine of the dipeptide attacking the C-terminal ester linkage to the resin, leading to the formation of a diketopiperazine and chain termination. This is a known side reaction in SPPS, particularly with certain amino acid sequences.[6]

Conclusion

The incorporation of this compound into a peptide sequence via SPPS is a feasible method for introducing a C-terminal ethyl ester modification. The key to a successful coupling is the efficient in situ neutralization of the hydrochloride salt using a non-nucleophilic base like DIEA, in conjunction with standard carbodiimide or uronium-based coupling reagents. Careful monitoring of the reaction and awareness of potential side reactions will ensure the synthesis of the desired peptide with high purity and yield.

References

Protecting Group Strategies for Ethyl 2-amino-3-phenylpropanoate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical protection of the amino group of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and high yields. The following sections detail strategies employing three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Introduction to Protecting Group Strategy

Ethyl 2-amino-3-phenylpropanoate, the ethyl ester of the amino acid phenylalanine, contains a primary amine that is nucleophilic and can interfere with desired reactions at other parts of the molecule. The hydrochloride salt form indicates that the amine is protonated. To carry out reactions selectively, this amino group must be "protected" by converting it into a less reactive functional group. An ideal protecting group should be easy to introduce, stable to the conditions of subsequent reactions, and readily removable under mild conditions that do not affect other functional groups.

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The three protecting groups discussed here—Boc, Cbz, and Fmoc—offer orthogonal protection strategies, meaning they can be removed under different conditions, allowing for selective deprotection in the presence of others.

Protecting Group Selection and Rationale